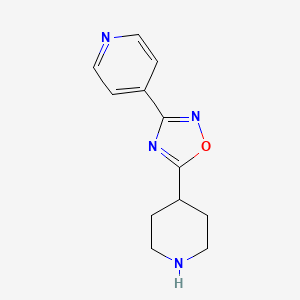

5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-piperidin-4-yl-3-pyridin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-5-13-6-2-9(1)11-15-12(17-16-11)10-3-7-14-8-4-10/h1-2,5-6,10,14H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAGDVLVOKMRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NO2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375578 | |

| Record name | 4-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276237-03-7 | |

| Record name | 4-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its role as a bioisosteric replacement for esters and amides.[1][2] This guide provides an in-depth, scientifically grounded protocol for the synthesis and characterization of 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole. This specific compound belongs to a novel class of human caseinolytic protease P (HsClpP) agonists, which are under investigation as a potential therapeutic strategy for hepatocellular carcinoma by disrupting mitochondrial homeostasis in cancer cells.[3][4] This document details the strategic rationale behind the synthetic pathway, provides step-by-step experimental procedures, and outlines comprehensive characterization methodologies.

Strategic Rationale and Retrosynthetic Analysis

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established field in heterocyclic chemistry.[2][5][6] The most common and reliable approach involves the cyclization of an amidoxime with an activated carboxylic acid derivative. For the target molecule, this compound, this translates to a convergent synthesis strategy.

Key Strategic Considerations:

-

Amine Protection: The secondary amine of the piperidine ring is a nucleophile that can interfere with the coupling and cyclization reactions. Therefore, it must be protected during the synthesis of the oxadiazole core. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the planned reaction conditions and its straightforward removal under acidic conditions that do not compromise the integrity of the oxadiazole or pyridine rings.[7][8]

-

Carboxylic Acid Activation: To facilitate the reaction with the amidoxime, the carboxylic acid of the N-Boc-piperidine-4-carboxylic acid must be activated. This is typically achieved by converting it into a more reactive species, such as an active ester, in situ using standard peptide coupling reagents.

-

Purification: The intermediates and the final product require robust purification methods, typically column chromatography, to ensure high purity, which is critical for subsequent analytical and biological evaluation.

The retrosynthetic analysis below deconstructs the target molecule into its primary starting materials, illustrating the core synthetic logic.

Overall Synthetic Workflow

The synthesis is executed in a three-stage process. It begins with the preparation of the key amidoxime intermediate, followed by the crucial coupling and cyclization step to form the protected oxadiazole, and concludes with the deprotection of the piperidine nitrogen to yield the final active compound.

Detailed Experimental Protocols

Step 1: Synthesis of Pyridine-4-carboxamidoxime

The conversion of a nitrile to an amidoxime is a standard transformation, typically achieved by reacting the nitrile with hydroxylamine.[9][10] The basicity of the reaction medium is crucial to generate the nucleophilic hydroxylamine free base from its salt form.

Protocol:

-

To a solution of hydroxylamine hydrochloride (1.2 equivalents) in ethanol, add potassium carbonate (1.5 equivalents) and stir the mixture at room temperature for 30 minutes.

-

Add isonicotinonitrile (1.0 equivalent) to the suspension.[11]

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pyridine-4-carboxamidoxime as a white crystalline solid.

Step 2: Synthesis of tert-butyl 4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

This core step involves the coupling of N-Boc-piperidine-4-carboxylic acid with pyridine-4-carboxamidoxime, followed by a heat-induced dehydrative cyclization to form the 1,2,4-oxadiazole ring.[5][12]

Protocol:

-

Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 equivalent)[13][14] in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Add a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents). Stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

-

Add pyridine-4-carboxamidoxime (1.05 equivalents) from Step 1 to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours to form the O-acyl amidoxime intermediate.

-

Heat the reaction mixture to 80-100 °C. This promotes the intramolecular cyclization and dehydration to form the oxadiazole ring. Monitor the reaction by TLC or LC-MS until the intermediate is fully consumed (typically 12-18 hours).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the protected product.

Step 3: Synthesis of this compound (Final Product)

The final step is the removal of the Boc protecting group to liberate the piperidine amine. This is reliably achieved under strong acidic conditions.[7][8][15]

Protocol:

-

Dissolve the Boc-protected intermediate from Step 2 (1.0 equivalent) in Dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add Trifluoroacetic acid (TFA) (5-10 equivalents) or a solution of 4M HCl in 1,4-dioxane.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC until the starting material is no longer visible.[7]

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

Dissolve the residue in a small amount of water and basify the solution to a pH > 10 by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution.

-

Extract the final product into an organic solvent such as DCM or a mixture of chloroform and isopropanol.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, this compound. Further purification by recrystallization or chromatography may be performed if necessary.

Characterization Data

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data are representative for the final product.

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| ¹H NMR | Signals corresponding to the pyridine ring protons (typically two doublets in the aromatic region), piperidine ring protons (multiplets in the aliphatic region), and a broad singlet for the piperidine N-H proton. |

| ¹³C NMR | Resonances for the distinct carbons of the pyridine, piperidine, and oxadiazole rings. |

| Mass Spec (ESI-MS) | Calculated [M+H]⁺ peak corresponding to the molecular weight of the compound (C₁₂H₁₄N₄O). |

| Purity (HPLC) | >95% (as required for biological assays) |

Note: Specific chemical shifts (δ) in NMR spectra are dependent on the solvent used for analysis.

Conclusion

This guide outlines a robust and reproducible three-stage synthetic route for this compound. The strategy leverages a protective group strategy for the piperidine nitrogen, followed by a classical amidoxime-based construction of the 1,2,4-oxadiazole core, and concludes with a clean deprotection step. The detailed protocols and characterization guidelines provided herein serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery who are interested in synthesizing this and related compounds for further investigation, particularly in the context of developing novel anticancer agents.[3][4]

References

-

Baykov, S., et al. (2017). A novel one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. Organic Letters. Available at: [Link]

-

Tanu, P., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]

-

Kaur, R., et al. (2010). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Synthetic Communications. Available at: [Link]

-

Li, Y., et al. (2020). NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. Organic Letters. Available at: [Link]

-

Rutavičius, A., et al. (2002). Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. Chemija. Available at: [Link]

-

Bušić, V., et al. (2014). A Rapid Microwave Induced Synthesis of Isonicotinamide Derivatives and their Antifungal Activity. Croatian Journal of Chemistry. Available at: [Link]

-

Deadman, B. J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

-

Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

-

Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available at: [Link]

-

PubChem. 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole. Available at: [Link]

-

Wikipedia. Isonicotinamide. Available at: [Link]

- Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

-

Wang, Y., et al. (2010). Synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives via a three-component Biginelli reaction. Tetrahedron Letters. Available at: [Link]

-

Al-Amiery, A. A., et al. (2021). Preparation, and Molecular Docking Study of Some New Tris- Hetero Cyclic Compounds (Pyridyl, 1, 3, 4-Oxadiazole and 1, 2, 4-Triazole). Egyptian Journal of Chemistry. Available at: [Link]

-

Ali, A., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]

-

Li, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Available at: [Link]

-

Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Murthy, A., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]

-

Herrera, F., et al. (2019). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. Molecules. Available at: [Link]

-

Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Available at: [Link]

- Google Patents. (1969). US3429920A - Preparation of oxime.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

- 10. US3429920A - Preparation of oxime - Google Patents [patents.google.com]

- 11. Isonicotinamide - Wikipedia [en.wikipedia.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 14. N-boc-piperidine-4-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 15. pubs.acs.org [pubs.acs.org]

The Emergence of a Novel Anticancer Strategy: A Technical Guide to the Mechanism of Action of 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole as a Human ClpP Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human caseinolytic protease P (HsClpP), a key regulator of mitochondrial protein homeostasis, has emerged as a compelling target for anticancer therapies. Dysregulation of its proteolytic activity presents a novel strategy to selectively induce cell death in cancer cells. This technical guide provides an in-depth exploration of the mechanism of action of 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole, a potent and selective agonist of HsClpP. We will dissect the molecular interactions governing its binding and activation of the protease, the subsequent downstream cascade of mitochondrial proteome disruption, and the ultimate induction of apoptosis in cancer cells. This document will also detail the experimental methodologies crucial for the characterization of this class of compounds, offering a comprehensive resource for researchers in the field of oncology and drug discovery.

Introduction: The Rationale for Targeting HsClpP in Oncology

Mitochondria, the powerhouses of the cell, are central to cellular metabolism, signaling, and apoptosis. The maintenance of a healthy mitochondrial proteome is critical for cell survival, a task meticulously managed by a network of proteases. Among these, the ATP-dependent caseinolytic protease (Clp) system, comprising the regulatory ATPase ClpX and the proteolytic core ClpP, plays a pivotal role. In human mitochondria, HsClpP is responsible for the degradation of misfolded or damaged proteins, thereby preventing the accumulation of toxic aggregates and maintaining mitochondrial function.

Intriguingly, many cancer cells exhibit an increased reliance on mitochondrial metabolism and demonstrate an upregulation of HsClpP. This dependency presents a therapeutic window: the selective activation of HsClpP can lead to the indiscriminate degradation of essential mitochondrial proteins, triggering a catastrophic failure of mitochondrial function and inducing apoptosis specifically in cancer cells. The small molecule this compound, and its potent derivative known as SL44, have been identified as a novel class of HsClpP agonists with significant promise for the treatment of hepatocellular carcinoma (HCC).[1] This guide will elucidate the intricate mechanism through which this compound exerts its anticancer effects.

The Core Mechanism: From Allosteric Activation to Apoptotic Cell Death

The action of this compound as an HsClpP agonist can be understood as a three-phase process: allosteric binding and activation, uncontrolled mitochondrial proteolysis, and induction of apoptosis.

Phase 1: Allosteric Binding and Conformational Activation of HsClpP

Unlike the natural activation of HsClpP by its chaperone protein ClpX, which involves ATP-dependent unfolding and translocation of substrates, this compound acts as a chemical mimic of ClpX's activating function.

Molecular docking studies have revealed that this class of compounds binds to a hydrophobic pocket located at the interface of adjacent HsClpP monomers, a site distinct from the catalytic serine residue.[1] This allosteric binding site is characterized by the presence of key amino acid residues, including tyrosine and tryptophan, which engage in π-π stacking and cation-π interactions with the agonist molecule.[1] The binding of the agonist induces a significant conformational change in the HsClpP complex, transitioning it from a compressed and inactive state to an extended and proteolytically active conformation. This structural rearrangement exposes the catalytic triads within the proteolytic chamber, rendering the enzyme constitutively active.

Caption: Downstream signaling cascade initiated by HsClpP activation.

Experimental Characterization: A Methodological Overview

The validation of the mechanism of action of HsClpP agonists relies on a suite of biochemical and cell-based assays. The following protocols provide a framework for the characterization of compounds like this compound.

In Vitro HsClpP Activity Assay

Objective: To quantify the direct activation of HsClpP by the agonist.

Principle: This assay measures the proteolytic activity of recombinant HsClpP using a fluorogenic peptide substrate. In the presence of an agonist, the rate of substrate cleavage and subsequent fluorescence emission will increase.

Protocol:

-

Reagents and Materials:

-

Recombinant human ClpP (HsClpP)

-

Fluorogenic peptide substrate (e.g., Ac-WLA-AMC)

-

Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compound in Assay Buffer.

-

In a 96-well plate, add HsClpP to each well to a final concentration of approximately 0.5 µM.

-

Add the diluted test compound or DMSO (vehicle control) to the wells.

-

Incubate at room temperature for 15 minutes to allow for compound binding.

-

Initiate the reaction by adding the fluorogenic substrate to a final concentration of 100 µM.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30-60 minutes.

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

-

Plot the reaction velocity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (the concentration at which 50% of the maximal activation is achieved).

-

Western Blot Analysis of Mitochondrial Respiratory Chain Subunits

Objective: To demonstrate the degradation of mitochondrial respiratory chain complex subunits in cells treated with the HsClpP agonist.

Principle: This technique uses specific antibodies to detect the levels of target proteins in cell lysates. A decrease in the protein levels of respiratory chain subunits in treated cells compared to control cells indicates degradation.

Protocol:

-

Reagents and Materials:

-

Hepatocellular carcinoma (HCC) cell line (e.g., HepG2, Huh7)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against subunits of respiratory chain complexes (e.g., NDUFB8 for Complex I, SDHB for Complex II, UQCRC2 for Complex III, MTCO1 for Complex IV) and a loading control (e.g., GAPDH, β-actin, or VDAC1 for mitochondrial loading)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed HCC cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 24-48 hours).

-

Harvest the cells and prepare whole-cell lysates using lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

-

Flow Cytometry Analysis of Apoptosis

Objective: To quantify the induction of apoptosis in cells treated with the HsClpP agonist.

Principle: This assay utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters and stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Protocol:

-

Reagents and Materials:

-

HCC cell line

-

Test compound

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Seed HCC cells and treat them with the test compound or DMSO as described for the western blot analysis.

-

Harvest both the adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Conclusion and Future Directions

The this compound class of HsClpP agonists represents a promising new frontier in anticancer drug development. Their unique mechanism of action, which leverages a key vulnerability in cancer cell metabolism, offers the potential for high efficacy and selectivity. The in-depth understanding of their molecular interactions, the resulting cascade of mitochondrial disruption, and the ultimate induction of apoptosis provides a solid foundation for the rational design of next-generation HsClpP-targeted therapies.

Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring their efficacy in a broader range of cancer types, and identifying potential biomarkers to predict patient response. The continued elucidation of the intricate biology of HsClpP and its role in cancer will undoubtedly pave the way for innovative and effective treatments for patients with currently intractable malignancies.

References

[1]Li, X., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.

Sources

A Technical Guide to the In Vitro Anticancer Activity of 1,2,4-Oxadiazole Compounds

Abstract

The relentless pursuit of novel, effective, and selective anticancer agents remains a cornerstone of medicinal chemistry and drug development. Within the vast landscape of heterocyclic chemistry, the 1,2,4-oxadiazole ring has emerged as a "privileged scaffold" due to its unique physicochemical properties and its presence in a multitude of pharmacologically active compounds.[1][2][3] This five-membered heterocycle, featuring one oxygen and two nitrogen atoms, serves as a versatile framework in the design of molecules with potent anticancer activity.[2][4][5] Its derivatives have demonstrated a remarkable ability to interact with a diverse array of biological targets implicated in oncogenesis, leading to effects ranging from cytotoxicity and cell cycle arrest to the induction of apoptosis.[4][5][6] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the in vitro evaluation of 1,2,4-oxadiazole compounds, synthesizing field-proven insights with detailed experimental protocols to empower the rational design and screening of the next generation of cancer therapeutics.

The 1,2,4-Oxadiazole Scaffold: A Foundation for Anticancer Drug Design

The utility of the 1,2,4-oxadiazole moiety in medicinal chemistry is attributed to its distinct characteristics. Its planar, aromatic nature can facilitate π-π stacking interactions with biological macromolecules, while the nitrogen and oxygen atoms act as hydrogen bond acceptors, crucial for ligand-receptor binding.[2][3] Furthermore, the 1,2,4-oxadiazole ring is often employed as a bioisosteric replacement for amide or ester groups, a strategic modification that can enhance metabolic stability and improve pharmacokinetic profiles.[6]

The anticancer effects of 1,2,4-oxadiazole derivatives are multifaceted, stemming from their ability to modulate various cancer-related pathways. The key to unlocking their therapeutic potential lies in understanding the Structure-Activity Relationships (SAR), which dictate how specific chemical modifications influence biological activity.

Core Insights into Structure-Activity Relationships (SAR)

Decades of research have illuminated several guiding principles for designing potent 1,2,4-oxadiazole-based anticancer agents:

-

Influence of Aromatic Substituents: The nature and position of substituents on aryl rings attached to the oxadiazole core are critical. For instance, the presence of electron-donating groups, such as methoxy (-OCH₃) groups, particularly in a 3,4,5-trimethoxy arrangement on a phenyl ring, has been consistently linked to potent cytotoxic activity.[1] Conversely, introducing electron-withdrawing groups like chloro (-Cl) can enhance activity against specific cell lines, such as breast cancer.[1]

-

Bioisosteric Replacement: The replacement of a labile amide functional group in known anticancer agents (like HDAC inhibitors) with a 1,2,4-oxadiazole ring has proven to be a successful strategy for generating novel compounds with significant antiproliferative activity.[6]

-

Hybrid Molecules: Linking the 1,2,4-oxadiazole scaffold to other known anticancer pharmacophores, such as quinoline, imidazopyridine, or 5-fluorouracil, has yielded hybrid molecules with synergistic or enhanced cytotoxicity against a broad spectrum of cancer cell lines.[1][6][7]

Key Molecular Targets and Mechanisms of Action

The efficacy of 1,2,4-oxadiazole compounds stems from their interaction with critical cellular machinery that cancer cells exploit for survival and proliferation.

Enzyme Inhibition

-

Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. 1,2,4-oxadiazole derivatives have been designed to target key kinases like the Epidermal Growth Factor Receptor (EGFR) and the RET proto-oncogene, blocking downstream signaling pathways that control cell growth and proliferation.[4] For example, certain derivatives have been shown to effectively abolish the phosphorylation of RET and its key downstream effectors, STAT3 and ERK.[4] The EGFR/PI3K/Akt/mTOR pathway, frequently dysregulated in lung and colon cancers, is another critical target.[8][9]

-

Carbonic Anhydrase IX (CAIX) Inhibition: CAIX is an enzyme overexpressed in many tumors that helps maintain intracellular pH in the hypoxic tumor microenvironment, promoting cancer cell survival. Sulfonamide-bearing 1,2,4-oxadiazole derivatives have been developed as potent CAIX inhibitors.[1][3]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are crucial for epigenetic regulation, and their inhibition can lead to tumor suppression. 1,2,4-oxadiazoles can act as zinc-binding groups in HDAC inhibitors, demonstrating a valid strategy for inducing cell growth arrest and apoptosis.[10][11]

Disruption of Microtubule Dynamics

The mitotic spindle, composed of tubulin polymers, is essential for cell division, making it a well-validated target for cancer chemotherapy. Several series of 1,2,4-oxadiazole derivatives have been identified as potent tubulin polymerization inhibitors.[12][13] By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to a mitotic block in the G2/M phase of the cell cycle and subsequent activation of the apoptotic cascade.[13]

Induction of Apoptosis via Caspase Activation

Apoptosis, or programmed cell death, is a fundamental process that is often evaded by cancer cells. A promising therapeutic strategy is to reactivate this pathway. Certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been reported as novel apoptosis inducers that function through the activation of caspase-3, a key executioner enzyme in the apoptotic pathway.[5] Molecular docking studies suggest these compounds bind directly to caspase-3, triggering the downstream events that lead to cell death.[5]

Caption: Caspase-3 activation pathway by 1,2,4-oxadiazole compounds.

A Validated Experimental Workflow for In Vitro Evaluation

A systematic, multi-tiered approach is essential for the efficient evaluation of novel 1,2,4-oxadiazole derivatives. The workflow progresses from broad cytotoxicity screening to detailed mechanistic studies.

Caption: High-level workflow for in vitro anticancer screening.

Step 1: Preliminary Cytotoxicity Screening

The initial goal is to assess the general antiproliferative activity of the synthesized compounds against a panel of human cancer cell lines and to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

-

Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[14][15]

-

Self-Validation: The assay relies on a fundamental process of living cells (mitochondrial activity), providing a robust measure of viability. Including positive (e.g., Doxorubicin) and negative (vehicle control) controls in every plate is critical for validation.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the 1,2,4-oxadiazole compounds (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.

-

-

Principle: The SRB assay is a colorimetric assay that measures cellular protein content. SRB, a bright pink aminoxanthene dye, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[16] The amount of bound dye is directly proportional to the cell number.[17]

-

Causality & Advantage: This method is often preferred for large-scale screening because it is less prone to interference from compounds that affect mitochondrial metabolism. The endpoint (fixed, stained cells) is also more stable.[16][17]

-

Methodology:

-

Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Cell Fixation: Gently remove the treatment medium and fix the adherent cells with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

-

Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to dissolve the protein-bound dye.

-

Absorbance Reading: Measure the absorbance at 510 nm.

-

IC₅₀ Calculation: As with the MTT assay, calculate viability and determine the IC₅₀ value.

-

Data Presentation: Cytotoxicity of 1,2,4-Oxadiazole Derivatives

| Compound ID | R1 Group (on Phenyl Ring) | R2 Group | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. DU-145 (Prostate) | Reference |

| 7b | 3,4,5-trimethoxy | 5-Fluorouracil | 0.011 ± 0.009 | 0.09 ± 0.004 | 0.15 ± 0.011 | [7] |

| 7a | H (unsubstituted) | 5-Fluorouracil | 0.18 ± 0.019 | 0.76 ± 0.044 | 1.13 ± 0.55 | [7] |

| Cmpd 2 | 4-Cl | Quinoline | 0.23 ± 0.011 | 0.11 ± 0.04 | 0.92 ± 0.087 | [1] |

| Cmpd 1 | 4-OCH₃ | Imidazopyridine | 1.56 ± 0.061 | 0.68 ± 0.03 | Not Reported | [1][6] |

| Etoposide | - | (Standard Drug) | ~2.5 | ~3.0 | ~2.8 | [1][7] |

Note: Data is compiled from multiple sources for illustrative purposes. Exact values and conditions may vary between studies.

Step 2: Elucidating the Mechanism of Action

For compounds demonstrating potent cytotoxicity (typically with low micromolar or nanomolar IC₅₀ values), the next phase involves investigating how they kill cancer cells.

-

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then distinguish cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

-

Methodology:

-

Treatment: Treat cells (e.g., 1x10⁶ cells in a 6-well plate) with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Harvesting: Harvest both adherent and floating cells, wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells to remove ethanol, then resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.

-

Analysis: Analyze the samples using a flow cytometer. An accumulation of cells in the G2/M peak is indicative of a microtubule-targeting agent.

-

-

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI can only enter cells with compromised membranes (late apoptotic/necrotic cells).[18]

-

Methodology:

-

Treatment & Harvesting: Follow steps 1 and 2 from the cell cycle analysis protocol.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's kit instructions. Incubate in the dark for 15 minutes.

-

Analysis: Analyze immediately by flow cytometry.

-

Viable cells: Annexin V(-) / PI(-)

-

Early apoptotic cells: Annexin V(+) / PI(-)

-

Late apoptotic/necrotic cells: Annexin V(+) / PI(+)

-

-

Conclusion and Future Perspectives

The 1,2,4-oxadiazole scaffold is a validated and highly promising platform for the development of novel anticancer therapeutics.[1][3][4] Its synthetic tractability and ability to interact with diverse and critical cancer targets, including kinases, tubulin, and caspases, ensure its continued relevance in oncology research. The systematic in vitro evaluation workflow detailed in this guide—progressing from broad cytotoxicity screening with robust assays like MTT and SRB to specific mechanistic studies—provides a reliable framework for identifying and characterizing lead compounds.

Future research will likely focus on conjugating 1,2,4-oxadiazole moieties with other pharmacophores to exploit synergistic effects, developing derivatives that can overcome mechanisms of drug resistance, and exploring their potential as immunomodulatory agents that can reprogram the tumor microenvironment.[19] By combining rational drug design with rigorous in vitro validation, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.

References

-

Polothi, R., et al. (2022). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules. Available at: [Link]

-

Kumar, A., & Bhatia, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. JOJ Public Health. Available at: [Link]

-

E., M., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. Available at: [Link]

-

de Farias, A. S., et al. (2023). In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. Research, Society and Development. Available at: [Link]

-

Reddy, T. S., et al. (2016). Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. Medicinal Chemistry Research. Available at: [Link]

-

Alam, M. S., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Chemistry. Available at: [Link]

-

Yilmaz, I., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]

-

Vaidya, A., et al. (2020). Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. Journal of the Iranian Chemical Society. Available at: [Link]

-

Wilson, A. P. (2000). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Cytotechnology. Available at: [Link]

-

Kumar, A., & Bhatia, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazoles Conjugates. Juniper Publishers. Available at: [Link]

-

Pandey, H., & Chourasiya, R. K. (2024). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. ResearchGate. Available at: [Link]

-

Sharma, P., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. Available at: [Link]

-

Kaur, R., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals. Available at: [Link]

-

Nabavi, S. F., et al. (2015). Bioassays for anticancer activities. Methods in Molecular Biology. Available at: [Link]

-

K, S. (2012). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Research Journal of Pharmacy. Available at: [Link]

-

Aslanturk, O. S. (2023). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. Available at: [Link]

-

ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. Available at: [Link]

-

Efferth, T., et al. (2023). Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells. Molecules. Available at: [Link]

-

Al-Ostath, R. A., et al. (2023). Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. Results in Chemistry. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2023). Investigating the Anticancer Activity of Novel 1,2,4-Oxadiazole-Linked 1,2,3-Triazole Moieties via EGFR/pI3K/mTOR Cascade Down-Regulation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

El-Sayed, N. (2023). Investigating the Anticancer Activity of Novel 1,2,4-Oxadiazole-Linked 1,2,3-Triazole Moieties via EGFR/pI3K/mTOR Cascade Down-Regulation. Semantic Scholar. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2023). Investigating the Anticancer Activity of Novel 1,2,4-Oxadiazole-Linked 1,2,3-Triazole Moieties via EGFR/pI3K/mTOR Cascade Down-Regulation. Taylor & Francis Online. Available at: [Link]

-

Kamal, A., et al. (2015). 2-Anilinonicotinyl linked 1,3,4-oxadiazole derivatives: Synthesis, antitumour activity and inhibition of tubulin polymerization. ResearchGate. Available at: [Link]

-

Głowacka, I. E., & Uliasz, M. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. Available at: [Link]

-

Abuelizz, H. A., et al. (2017). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. Molecules. Available at: [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. researchgate.net [researchgate.net]

- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment [mdpi.com]

- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating the Anticancer Activity of Novel 1,2,4-Oxadiazole-Linked 1,2,3-Triazole Moieties via EGFR/pI3K/mTOR Cascade Down-Regulation | Semantic Scholar [semanticscholar.org]

- 9. tandfonline.com [tandfonline.com]

- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijpbs.com [ijpbs.com]

- 16. scielo.br [scielo.br]

- 17. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Structure-Activity Relationship (SAR) Studies of 5-(Piperidin-4-yl)-1,2,4-Oxadiazole Analogs: A Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 5-(Piperidin-4-yl)-1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, drawing upon field-proven insights to inform rational drug design. We will dissect the nuanced effects of structural modifications at key positions—the piperidine nitrogen, the oxadiazole ring, and its C3 substituent—on biological activity, spanning applications from neurodegenerative diseases to oncology and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive synthesis of SAR principles, detailed experimental protocols for lead characterization, and a forward-looking perspective on the therapeutic potential of these promising analogs.

Introduction: The 5-(Piperidin-4-yl)-1,2,4-Oxadiazole Core - A Scaffold of Opportunity

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[1] Its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisosteric replacement for ester and amide groups, make it an attractive component in the design of novel therapeutics.[1][2] When coupled with a piperidine-4-yl moiety, a common structural motif in centrally active agents, the resulting scaffold offers a unique three-dimensional architecture that can be tailored to interact with a variety of biological targets.

The versatility of this scaffold is evidenced by the broad spectrum of pharmacological activities its derivatives have been shown to possess, including:

-

Anticancer Properties: Acting as tubulin inhibitors and agonists of human caseinolytic protease P (HsClpP).[3][4]

-

Central Nervous System (CNS) Activity: Modulating muscarinic acetylcholine receptors (mAChRs) and inhibiting acetylcholinesterase (AChE), with implications for Alzheimer's disease and other neurological disorders.[5][6][7]

-

Antibacterial Activity: Demonstrating efficacy against various bacterial strains.[8]

This guide will systematically explore the SAR at three primary modification points of the 5-(Piperidin-4-yl)-1,2,4-oxadiazole core, providing a framework for optimizing potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points of the 5-(Piperidin-4-yl)-1,2,4-oxadiazole scaffold.

Dissecting the Structure-Activity Relationship

The biological activity of 5-(piperidin-4-yl)-1,2,4-oxadiazole analogs is exquisitely sensitive to the nature of the substituents at three key positions. A systematic exploration of these positions is crucial for optimizing desired pharmacological properties.

The Piperidine N-1 Position: Tailoring Physicochemical Properties and Target Interactions

The nitrogen atom of the piperidine ring is a critical handle for modifying the overall physicochemical properties of the molecule, such as solubility, lipophilicity, and basicity (pKa). These parameters, in turn, profoundly influence pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME), as well as target engagement.

For antiproliferative activity through tubulin inhibition, the N-1 position has been extensively studied. A key finding is that a mono-substituted carboxamide moiety is essential for potent activity.[3] Exhaustive substitution of the carboxamide nitrogen leads to a marked decrease or complete loss of antiproliferative effects.[3] Furthermore, the nature of the substituent on the carboxamide is critical:

-

Aromatic or heteroaromatic rings are generally required for activity.

-

Benzylic-type groups are favored over phenethyl-type groups, which tend to have lower activity.[3]

-

Aliphatic substituents result in a loss of activity.[3]

In the context of HsClpP agonism for the treatment of hepatocellular carcinoma, modifications at the N-1 position have also proven fruitful. For example, the introduction of a substituted benzoyl group can significantly enhance potency.

The Oxadiazole C-3 Position: The Epicenter of Potency and Selectivity

The substituent at the 3-position of the 1,2,4-oxadiazole ring directly projects into the binding pockets of target proteins and is, therefore, a primary determinant of potency and selectivity.

In the development of muscarinic agonists , the nature of the C-3 substituent dictates whether a compound will act as an agonist or an antagonist. A clear trend has been observed:

-

Unbranched C1-C8 alkyl substituents generally confer agonistic properties.[5][9]

-

Branched or cyclic substituents tend to result in compounds with antagonistic activity.[5][9]

For acetylcholinesterase (AChE) inhibition , a potential therapeutic strategy for Alzheimer's disease, aryl groups at the C-3 position are common. It has been shown that grafting a benzyl moiety at this position can lead to higher AChE inhibitory activity compared to phenyl or p-trifluoromethylphenyl groups.

In the realm of antiproliferative agents , the C-3 substituent also plays a pivotal role. For instance, in a series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, the presence of a p-fluorophenyl group at the C-3 position was a key feature of the initial hit compounds.

The Piperidine Ring: The Influence of Stereochemistry and Conformation

While less explored in the publicly available literature for this specific scaffold, the stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity. The introduction of chiral centers can lead to stereoisomers with significantly different potencies and selectivities, as the precise three-dimensional arrangement of the molecule is critical for optimal interaction with the chiral environment of a protein's binding site.

For other piperidine-containing pharmacophores, it has been demonstrated that introducing a substituent at the 3-position of the piperidine ring can significantly improve potency by allowing the side chain to fit into a cavity of the target protein. Furthermore, the position of substitution on the piperidine ring is critical; for a series of GLP-1R agonists with a 1,2,4-oxadiazole core, a substituent at the 3-position of the piperidine led to significantly better potentiation than a substituent at the 4-position.[10] These findings underscore the importance of exploring the stereochemical and conformational landscape of the piperidine ring in future SAR studies of 5-(piperidin-4-yl)-1,2,4-oxadiazole analogs.

Synthetic Strategies: Constructing the Core Scaffold

The most common and efficient method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is the one-pot condensation of an amidoxime with a carboxylic acid or its activated derivatives (e.g., acyl chlorides).[11] This approach allows for the facile introduction of diverse substituents at the C-3 and C-5 positions of the oxadiazole ring.

A general synthetic route to 5-(Piperidin-4-yl)-1,2,4-oxadiazole analogs is outlined below:

Caption: General synthetic route to 5-(Piperidin-4-yl)-1,2,4-oxadiazole analogs.

This modular synthesis allows for the late-stage diversification at the piperidine nitrogen, enabling the rapid generation of analog libraries for SAR exploration.

Experimental Protocols for Lead Characterization

To ensure the scientific integrity and reproducibility of SAR studies, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays relevant to the biological activities of 5-(piperidin-4-yl)-1,2,4-oxadiazole analogs.

Muscarinic Receptor Radioligand Binding Assay

This assay is fundamental for determining the affinity of test compounds for muscarinic receptors.[12]

Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the human muscarinic receptor of interest (e.g., M1, M2, M4).

-

Radioligand (e.g., [³H]N-methylscopolamine, [³H]QNB).[5][7][12]

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5.[13]

-

Test compounds and reference compounds (e.g., atropine for non-specific binding).[13]

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

-

96-well filter plates.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final concentration of 10-20 µg of protein per well.

-

Assay Plate Preparation: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer.

-

25 µL of radioligand at a concentration of 2x the desired final concentration (typically around the Kd value).

-

25 µL of test compound at various concentrations (typically a 10-point dilution series). For total binding, add 25 µL of assay buffer. For non-specific binding, add 25 µL of a high concentration of a known antagonist (e.g., 1 µM atropine).[13]

-

-

Reaction Initiation: Add 100 µL of the diluted membrane preparation to each well to initiate the binding reaction. The final assay volume is 200 µL.

-

Incubation: Incubate the plate at 30°C for 2.5 hours with gentle agitation to reach equilibrium.[13]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: Dry the filter plate, add scintillation fluid to each well, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for screening AChE inhibitors.[14]

Objective: To determine the IC50 value of a test compound for AChE.

Materials:

-

Acetylcholinesterase (AChE) enzyme.

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[14]

-

Substrate: Acetylthiocholine iodide (ATCI).[14]

-

Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[14]

-

Test compounds and a reference inhibitor (e.g., donepezil).

-

96-well microplate.

-

Spectrophotometric plate reader.

Procedure:

-

Reagent Preparation:

-

Assay Plate Setup:

-

Add 140 µL of assay buffer to all wells.[14]

-

Add 10 µL of the test compound at various concentrations to the sample wells. Add 10 µL of assay buffer (with any vehicle like DMSO) to the control wells.

-

Add 20 µL of the DTNB stock solution to all wells.

-

Add 10 µL of the AChE solution to all wells except the blank wells. Add 10 µL of assay buffer to the blank wells.

-

-

Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes.

-

Reaction Initiation: Add 20 µL of the ATCI solution to all wells to start the reaction.[14]

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_sample) / V_control] * 100.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. thieme-connect.de [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Harnessing the Synergy: Exploring the Therapeutic Potential of Piperidine-Containing Oxadiazoles

An In-Depth Technical Guide

Foreword: The Architectural Elegance of Privileged Scaffolds

In the landscape of medicinal chemistry, the concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby serving as a fertile ground for drug discovery. The piperidine ring and the oxadiazole nucleus are two such exemplary scaffolds. Piperidine, a saturated six-membered heterocycle, is a ubiquitous motif in a vast array of clinically approved drugs, enhancing physicochemical properties like solubility and metabolic stability while providing a versatile anchor for molecular interactions.[1][2] The oxadiazole ring, a five-membered aromatic heterocycle, acts as a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties.[3][4] It often serves as a crucial pharmacophore or a rigid linker to orient functional groups for optimal target engagement.[4]

This guide delves into the powerful synergy unlocked by the conjugation of these two privileged scaffolds. We will explore the burgeoning field of piperidine-containing oxadiazoles, moving beyond a mere catalog of compounds to dissect the rationale behind their design, the intricacies of their synthesis, and the mechanistic underpinnings of their diverse therapeutic activities. Our focus will be on providing field-proven insights and robust, self-validating protocols for researchers, scientists, and drug development professionals aiming to innovate in this promising chemical space.

Part 1: The Therapeutic Landscape of Piperidine-Oxadiazole Conjugates

The fusion of the flexible, basic piperidine scaffold with the rigid, aromatic oxadiazole ring has given rise to compounds with a wide spectrum of biological activities.[5][6][7] This section will explore the most prominent therapeutic areas where these conjugates have demonstrated significant potential.

Anticancer Activity: Targeting the Engines of Malignancy

The development of novel anticancer agents remains a paramount challenge. Piperidine-oxadiazole derivatives have emerged as potent cytotoxic agents through diverse mechanisms of action.[8][9]

Mechanism of Action: A primary strategy involves the inhibition of critical cellular machinery required for tumor growth and proliferation. For instance, certain 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a novel class of tubulin inhibitors.[10] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the mitotic phase and subsequent apoptosis.[10] Another key mechanism is the inhibition of protein kinases, such as Focal Adhesion Kinase (FAK), which is overexpressed in many cancers and plays a central role in cell proliferation, survival, and migration. Phenylpiperazine derivatives of 1,3,4-oxadiazole have shown potent FAK inhibitory activity, outperforming reference compounds like 5-fluorouracil in certain cancer cell lines.[9]

Structure-Activity Relationship (SAR) Insights: SAR studies are crucial for optimizing lead compounds. For anticancer piperidine-oxadiazoles, specific substitutions on both rings significantly modulate activity.

| Compound Class | Key Substituents | Target/Cell Line | Potency (IC₅₀/GI₅₀) | Reference |

| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides | Terminal aryl fragments optimized for potency | DU-145 (Prostate) | As low as 120 nM | [10] |

| Phenylpiperazine-1,3,4-oxadiazoles | 3-trifluoromethyl on the piperazine ring | HepG2 (Liver Cancer) | Potent FAK inhibitor | [9] |

| Diaryl 1,3,4-oxadiazoles | Various substitutions on terminal phenyl rings | Multiple cell lines | Micromolar range | [8] |

Anti-inflammatory Potential: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases. The design of non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles is an ongoing effort. Replacing the carboxylic acid group of traditional NSAIDs with a 1,3,4-oxadiazole ring has been shown to retain or enhance anti-inflammatory activity while reducing gastrointestinal toxicity.[4]

Mechanism of Action: The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[4][11] By blocking the COX pathway, these compounds prevent the conversion of arachidonic acid into pro-inflammatory prostaglandins, thereby mitigating pain and inflammation. The piperidine moiety often serves to correctly orient the molecule within the larger binding pocket of the COX-2 enzyme.[11]

Antimicrobial Activity: A New Front Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotics.[7] 1,3,4-oxadiazole derivatives have demonstrated broad-spectrum activity against various pathogens, including bacteria and fungi.[5][7]

Mechanism of Action: While the exact mechanisms can vary, some oxadiazole derivatives are thought to interfere with essential cellular processes. For instance, in insects, they can inhibit chitin biosynthesis, which is vital for the exoskeleton structure.[5] In bacteria, potential targets include enzymes involved in cell wall synthesis or DNA replication. The incorporation of a piperidine ring can modulate the compound's lipophilicity, aiding its passage through bacterial cell membranes to reach intracellular targets.[1]

SAR Insights: The antibacterial efficacy of oxadiazoles is highly dependent on the nature and position of substituents. A comprehensive SAR study on a series of oxadiazoles against the ESKAPE panel of bacteria revealed that specific substitutions are required for potent activity against resistant strains like MRSA.[12]

| Compound Series | Key Feature | Target Organism | Activity Metric | Reference |

| Substituted Oxadiazoles | Optimized side chains for target engagement | MRSA | Low MIC values | [12] |

| Piperidine derivatives | Varied substitutions | E. coli, S. aureus | MIC = 0.75 mg/ml | [13] |

Neuroprotective and CNS Applications

The piperidine ring is a classic scaffold in CNS drug discovery, and its combination with oxadiazoles has yielded compounds with promising neuroprotective and neuromodulatory activities.[1][14]

Mechanism of Action: One area of interest is the modulation of nicotinic acetylcholine receptors (nAChRs). Specifically, piperidine-spirooxadiazole derivatives have been developed as selective antagonists of the α7 nAChR, a receptor implicated in inflammatory pathways in the nervous system.[15] Other derivatives have been investigated for Alzheimer's disease, showing potential as multi-target agents that can, for example, inhibit acetylcholinesterase (AChE).[16] In models of ischemic stroke, certain 1,2,4-oxadiazole derivatives have shown neuroprotective effects by activating the Nrf2 antioxidant defense pathway, reducing oxidative stress and subsequent neuronal damage.[17]

Part 2: Synthesis and Bio-evaluation Protocols

A core tenet of drug discovery is the ability to reliably synthesize and test novel compounds. This section provides validated, step-by-step protocols that serve as a robust starting point for researchers.

Experimental Protocol: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole containing a Piperidine Moiety

This protocol describes a common and reliable method for synthesizing the target scaffold, involving the key step of oxidative cyclization of an acylhydrazone intermediate. The choice of phosphorus oxychloride (POCl₃) is based on its efficacy as a dehydrating and cyclizing agent for this class of transformation.

Workflow Overview:

Step-by-Step Methodology:

-

Synthesis of the Acylhydrazone Intermediate:

-

To a solution of piperidine-4-carbohydrazide (1.0 eq) in ethanol (20 mL), add a catalytic amount of glacial acetic acid (2-3 drops).

-

Add the desired substituted aromatic aldehyde (1.05 eq) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the acylhydrazone intermediate. The rationale for using catalytic acid is to protonate the aldehyde carbonyl, rendering it more electrophilic for nucleophilic attack by the hydrazide.

-

-

Oxidative Cyclization to form the 1,3,4-Oxadiazole Ring:

-

Take the dried acylhydrazone intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 mL). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

-

Reflux the mixture gently for 5-8 hours. The progress is again monitored by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with constant stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

The solid product that precipitates out is collected by filtration, washed thoroughly with water, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure 2-(substituted-phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole.

-

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a reliable proxy for cell viability and cytotoxicity. Its selection is based on its high-throughput capability and well-established protocol for initial screening of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture a relevant cancer cell line (e.g., HepG2, DU-145) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

-

Seed the cells into a 96-well flat-bottom microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare stock solutions of the synthesized piperidine-oxadiazole compounds in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the compounds in the culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium + DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes on a plate shaker to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Part 3: Future Perspectives and Challenges

The field of piperidine-containing oxadiazoles is ripe with opportunity, but it is not without its challenges. The future direction of research will likely focus on several key areas:

-

Target Selectivity: A primary challenge is enhancing selectivity to minimize off-target effects. For kinase inhibitors, achieving selectivity within the vast human kinome is critical. For CNS agents, subtype selectivity (e.g., for specific nAChR subtypes) is necessary to achieve desired therapeutic outcomes without unwanted side effects.[15]

-

Improving Pharmacokinetics: While the constituent scaffolds are known to impart favorable properties, optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of specific conjugates is essential for clinical translation.[18] Future work should include early-stage pharmacokinetic screening.

-

Mechanism Deconvolution: For many of these compounds, the precise molecular targets are not fully elucidated. Advanced techniques such as chemical proteomics and thermal shift assays will be invaluable in identifying direct binding partners and deconvoluting complex mechanisms of action.

-

Combinatorial Therapies: Exploring the synergistic effects of piperidine-oxadiazole derivatives in combination with existing drugs could open new therapeutic avenues, particularly in cancer, where combination therapy is the standard of care.[19]

References

-

Błaszczak-Świątkiewicz, K., & M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

-

Gong, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. NIH. Available at: [Link]

-

Zhang, H., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. PubMed. Available at: [Link]

-

Kysil, O., et al. (n.d.). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. Available at: [Link]

-

Khan, I., et al. (2024). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]

-

Sławiński, J., et al. (n.d.). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. MDPI. Available at: [Link]

-

Kraj P., & P. K. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

-

Sabatino, P., et al. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. Available at: [Link]

-

Siwach, A., & Verma, P. K. (2020). Therapeutic potential of oxadiazole or furadiazole containing compounds. PMC. Available at: [Link]

-

Unversity, O. C. (n.d.). Therapeutic potential of oxadiazole or furadiazole containing compounds. OUCI. Available at: [Link]

-

Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed Central. Available at: [Link]

-

Taha, M., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. springer.com. Available at: [Link]

-

Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC - PubMed Central. Available at: [Link]

-

Stoyanova, V., et al. (2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. PubMed. Available at: [Link]

-

Miller, M. J., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PMC - NIH. Available at: [Link]

-

Miller, M. J., et al. (n.d.). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PMC - NIH. Available at: [Link]

-

Sun, L., et al. (2018). Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. MDPI. Available at: [Link]

-

M., G., & P., S. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC - PubMed Central. Available at: [Link]

-

P., P., & J., S. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. NIH. Available at: [Link]

-

S., S., & P., V. (2020). Therapeutic potential of oxadiazole or furadiazole containing compounds. PMC. Available at: [Link]

-